Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-Dioxopiperidin-3-YL)acetamide

Pharmaceutical impurity profiling HPLC method development Reference standard characterization

This N-(2,6-Dioxopiperidin-3-yl)acetamide (2‑Acetamidoglutarimide) is the JP XVI-named Aceglutamide Impurity A—a fully characterized reference standard distinct from generic impurity mixtures. Compliant with ICH Q3A(R2), it provides structural confirmation, purity assignment, and analytical traceability critical for HPLC method validation (Impurity E at 0.5 μg/mL), ANDA/DMF filings, and forced degradation studies. Substituting with uncharacterized materials risks pharmacopoeial non-compliance.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 1468-52-6
Cat. No. B196022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dioxopiperidin-3-YL)acetamide
CAS1468-52-6
SynonymsN-(2,6-dioxopiperidin-3-yl)acetamide;  Acetamide, N-(2,6-dioxo-3-piperidinyl)-
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(=O)NC1=O
InChIInChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12)
InChIKeyVOKVBBASCNOYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dioxopiperidin-3-yl)acetamide (CAS 1468-52-6): Chemical Identity and Core Characteristics for Analytical Procurement


N-(2,6-Dioxopiperidin-3-yl)acetamide (CAS 1468-52-6), also systematically named 2-acetamidoglutarimide, is a cyclic glutarimide derivative with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol [1]. This compound is primarily recognized as Aceglutamide Impurity A (also referred to as Acetylglycinamide Impurity A), a structurally characterized process-related impurity formed during the synthesis of Aceglutamide (N-acetyl-L-glutamine) . The molecule contains the 2,6-dioxopiperidine scaffold—a hallmark of the glutarimide class—with an N-acetamide substituent at the 3-position, distinguishing it from both the open-chain Aceglutamide API and the unsubstituted glutarimide (Impurity B) [1].

Why Generic Aceglutamide Impurity Standards Cannot Replace N-(2,6-Dioxopiperidin-3-yl)acetamide in Regulated Analysis


Impurity profiling of Aceglutamide is subject to pharmacopoeial divergence: the Chinese Pharmacopoeia (ChP) 2010 edition employs a self-control HPLC method that only limits maximum single impurity (≤2.0%) and total impurities (≤3.0%), whereas the Japanese Pharmacopoeia (JP) 16th edition specifically identifies and quantifies 2-acetamidoglutarimide (i.e., N-(2,6-dioxopiperidin-3-yl)acetamide) as a named impurity using an external reference standard method [1]. Consequently, substituting this compound with a generic Aceglutamide impurity mixture or an uncharacterized reference material fails to meet JP compliance requirements and introduces unacceptable risk of misidentification in HPLC method validation, where this impurity elutes as a distinct peak (Impurity E) requiring precise retention time matching at 0.5 μg/mL system suitability concentration [1]. Furthermore, the ICH Q3A guideline mandates that any impurity present above the 0.1% identification threshold must be structurally characterized; this compound provides the definitive analytical benchmark that unresolved impurity mixtures cannot [2].

Quantitative Evidence: How N-(2,6-Dioxopiperidin-3-yl)acetamide Differentiates from Aceglutamide API, Glutarimide, and Unspecified Impurities


Molecular Weight and Elemental Composition Differentiation from Aceglutamide API (CAS 2490-97-3)

N-(2,6-Dioxopiperidin-3-yl)acetamide (C7H10N2O3, MW 170.17 g/mol) represents a cyclized dehydration product of Aceglutamide (C7H12N2O4, MW 188.18 g/mol), with a molecular weight difference of 18.01 g/mol corresponding to the formal loss of H2O [1][2]. This mass shift is analytically critical: in LC-MS impurity profiling, the [M+H]+ ion of the impurity (m/z 171.08) is baseline-resolved from the API [M+H]+ (m/z 189.09), enabling unambiguous identification without isotopic interference [1]. The impurity contains a glutarimide ring system (2,6-dioxopiperidine) absent in the open-chain glutamine structure of the API, resulting in distinct UV absorption characteristics at 210 nm that facilitate separate quantitation in HPLC with diode-array detection [3].

Pharmaceutical impurity profiling HPLC method development Reference standard characterization

Pharmacopoeial Mandate: Japanese Pharmacopoeia Specification of 2-Acetamidoglutarimide Versus Chinese Pharmacopoeia Generic Impurity Limits

The Japanese Pharmacopoeia 16th Edition (JP XVI) Official Monographs for Aceglutamide Aluminum explicitly requires detection and quantification of 2-acetamidoglutarimide (N-(2,6-dioxopiperidin-3-yl)acetamide) as a specified impurity, employing an external reference standard method [1]. In contrast, the Chinese Pharmacopoeia (ChP) 2010 edition for Aceglutamide injection uses only a self-control HPLC method with generic acceptance criteria: single impurity ≤2.0% and total impurities ≤3.0% of the main peak area, without named impurity identification [1]. In a validated HPLC method covering six related substances, N-(2,6-dioxopiperidin-3-yl)acetamide (designated Impurity E) is quantified at a system suitability concentration of 0.5 μg/mL, demonstrating that this specific impurity standard is indispensable for JP-compliant batch release testing [1].

Pharmacopoeial compliance Regulatory impurity testing JP vs ChP method comparison

Structural and Mass Differentiation from Glutarimide (Acetylglycinamide Impurity B, CAS 1121-89-7)

N-(2,6-Dioxopiperidin-3-yl)acetamide (Impurity A, MW 170.17 g/mol) differs from glutarimide (Impurity B, CAS 1121-89-7, MW 113.11 g/mol) by the presence of an N-acetamide substituent at the 3-position of the piperidine-2,6-dione ring, contributing an additional C2H3NO mass unit (ΔMW = 57.06 g/mol) [1][2]. Impurity B is the unsubstituted glutarimide core (piperidine-2,6-dione, C5H7NO2), which may also form as a synthetic byproduct but is chromatographically distinct and requires a separate reference standard [2]. The hydrogen bond donor count (2 vs. 1) and acceptor count (3 vs. 2) further differentiate the two impurities, affecting their retention behavior on reversed-phase HPLC columns [1][2].

Impurity A vs Impurity B Glutarimide scaffold Chromatographic resolution

Analytical Supply Format: Purity Certification and Multi-Technique Characterization Enabling ICH Q3A Compliance

N-(2,6-Dioxopiperidin-3-yl)acetamide is commercially supplied as a fully characterized impurity reference standard with purity specifications ranging from ≥95% (HPLC) to ≥99%, accompanied by a Certificate of Analysis (COA) that includes NMR (¹H and/or 2D-NMR), HPLC chromatograms, and mass spectrometry (MS) data [1]. This level of characterization directly addresses the ICH Q3A(R2) requirement that any impurity present above the 0.1% identification threshold in a new drug substance must be structurally identified and quantified against a well-characterized reference standard [2]. In the context of Aceglutamide manufacturing, where a prior art patent (CN102358721A) reported that an unknown structurally related impurity exceeded 0.2% even after recrystallization to >99% API purity, the availability of this characterized impurity standard resolves the regulatory gap that generic or in-house impurity preparations cannot fill [3].

Reference standard certification ICH Q3A identification threshold Method validation support

Proven Application Scenarios for N-(2,6-Dioxopiperidin-3-yl)acetamide in Pharmaceutical Analysis and Quality Control


HPLC Method Development and Validation for Aceglutamide Injection Impurity Profiling

N-(2,6-Dioxopiperidin-3-yl)acetamide serves as Impurity E in a validated HPLC method that resolves six related substances in Aceglutamide injection, achieving baseline separation on a C18 column with a system suitability concentration of 0.5 μg/mL [1]. The method meets ChP 2010 requirements for specificity, linearity, LOD, LOQ, precision, and solution stability, and is directly transferable to JP XVI compliance testing where this impurity is a named specification [1].

Regulatory Submission Support: ANDA, DMF, and Pharmacopoeial Compliance Documentation

As a fully characterized impurity reference standard compliant with ICH Q3A(R2) guidelines, this compound supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions by providing the structural confirmation, purity assignment, and analytical traceability required by FDA, EMA, and NMPA for impurity profiling sections . The standard is specifically referenced in the context of Aceglutamide Aluminum monographs under JP XVI, making it indispensable for manufacturers targeting the Japanese market [1].

Stability-Indicating Method and Forced Degradation Studies

During Aceglutamide forced degradation studies, monitoring the formation of N-(2,6-dioxopiperidin-3-yl)acetamide as a cyclized degradation product provides critical stability-indicating data. The certified reference standard enables accurate quantification of this degradant at levels as low as the ICH Q3A identification threshold of 0.1%, supporting shelf-life specification setting and impurity fate mapping [2].

Quality Control Batch Release Testing for Aceglutamide API and Finished Dosage Forms

In routine QC batch release testing, this reference standard is used for external standard calibration to quantify Impurity A content against established specifications. The JP XVI requirement for specific quantification of 2-acetamidoglutarimide, combined with the ChP 2010 single impurity limit of ≤2.0%, means QC laboratories must maintain a certified stock of this standard for each analytical run [1].

Quote Request

Request a Quote for N-(2,6-Dioxopiperidin-3-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.